REACTION_CXSMILES
|
[CH2:1](Br)[C:2]#[CH:3].[C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[OH:17])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][CH2:3][C:2]#[CH:1])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3.36 mmol
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
316 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred in a sealed reaction vial at 65° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography (ethyl acetate:hexane: 9:1)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)OCC#C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |